

Introduction: Situating a Niche Building Block in Modern Chemistry

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Compound of Interest

Compound Name: *4-Propylpyridine-2-carboxylic acid*

CAS No.: 87999-87-9

Cat. No.: B1629536

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4-Propylpyridine-2-carboxylic acid, with a Chemical Abstracts Service (CAS) number of 87999-87-9, is a substituted picolinic acid derivative. While not extensively documented in peer-reviewed academic literature, this molecule represents a valuable, albeit niche, building block in synthetic organic chemistry. Its structural features—a carboxylic acid at the 2-position and an alkyl chain at the 4-position of a pyridine ring—offer a unique combination of functionalities. The pyridine ring serves as a bioisostere for phenyl rings in drug design, often improving metabolic stability and aqueous solubility. The carboxylic acid provides a handle for amide bond formation, esterification, or other conjugations, making it a key component for constructing more complex molecular architectures.

This guide provides a comprehensive overview of **4-Propylpyridine-2-carboxylic acid**, consolidating available data with expert-driven, scientifically grounded protocols for its synthesis and characterization. We will explore its physicochemical properties, propose a robust synthetic route based on established chemical principles, outline a rigorous analytical workflow for quality control, and discuss its potential applications as an intermediate in medicinal chemistry, drawing from patent literature.

Physicochemical Properties and Structural Data

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. Below is a summary of the key physicochemical data for **4-Propylpyridine-2-carboxylic acid**.

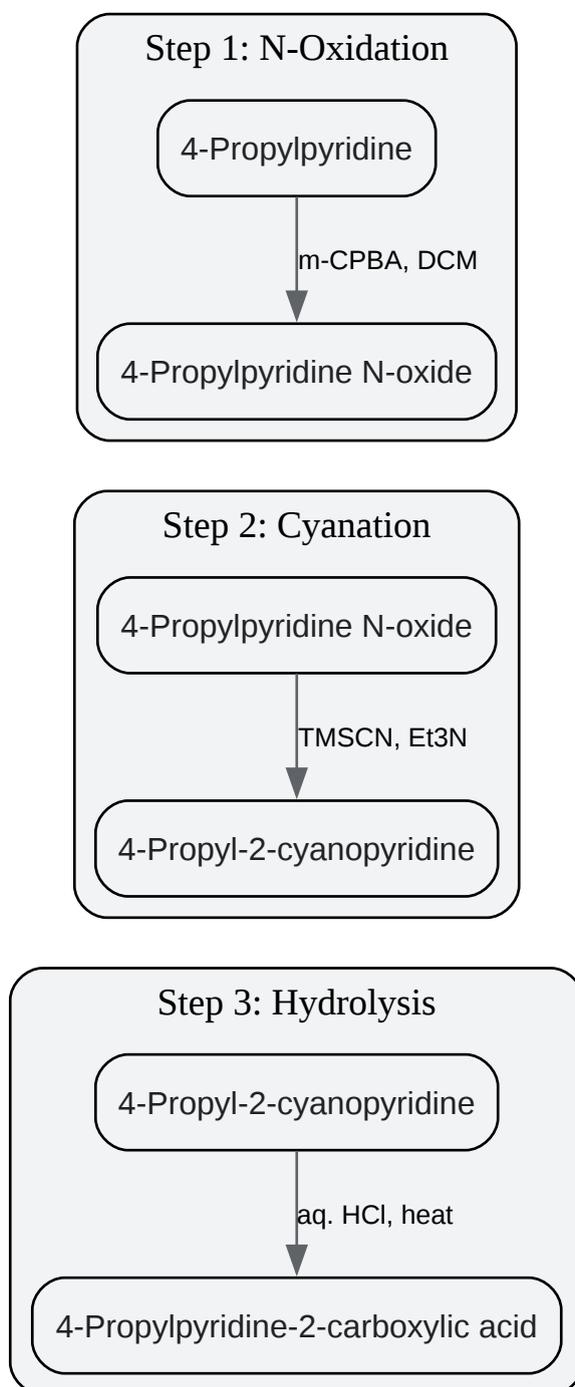
Property	Value	Source
CAS Number	87999-87-9	(Public Data)
Molecular Formula	C ₉ H ₁₁ NO ₂	(Public Data)
Molecular Weight	165.19 g/mol	(Public Data)
IUPAC Name	4-propylpyridine-2-carboxylic acid	(Public Data)
Canonical SMILES	<chem>CCCc1cc(n=c1)C(=O)O</chem>	(Public Data)
Predicted LogP	1.86	ChemSpider
Predicted Boiling Point	337.8±27.0 °C (at 760 mmHg)	ChemSpider
Predicted pKa	4.68±0.10	ChemSpider
Appearance	White to off-white solid (Typical for similar compounds)	(Inference)

Note: Some properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Workflow: A Scientifically Grounded Approach

Due to the absence of a specifically published, detailed synthesis protocol for **4-Propylpyridine-2-carboxylic acid** in peer-reviewed journals, we propose a robust and logical synthetic route starting from commercially available 4-propylpyridine. This multi-step process leverages well-established reactions in heterocyclic chemistry.

Diagram of the Proposed Synthetic Pathway



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Caption: A three-step synthetic workflow for **4-Propylpyridine-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Propylpyridine N-oxide

- Rationale: The N-oxidation of the pyridine ring is a crucial activation step. It increases the electrophilicity of the C2 and C6 positions, making them susceptible to nucleophilic attack in the subsequent step. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
- Procedure:
 - Dissolve 4-propylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
 - Cool the solution to 0 °C in an ice bath.
 - Add m-CPBA (approx. 77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
 - Separate the organic layer. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Propyl-2-cyanopyridine

- Rationale: The Reissert-Henze reaction is a classic method for introducing a cyano group at the 2-position of a pyridine N-oxide. Trimethylsilyl cyanide (TMSCN) is a modern, safer alternative to other cyanide sources.
- Procedure:

- Dissolve the crude 4-propylpyridine N-oxide (1.0 eq) in acetonitrile.
- Add triethylamine (Et₃N, 2.0 eq).
- Add TMSCN (1.5 eq) dropwise at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4-propyl-2-cyanopyridine.

Step 3: Hydrolysis to **4-Propylpyridine-2-carboxylic acid**

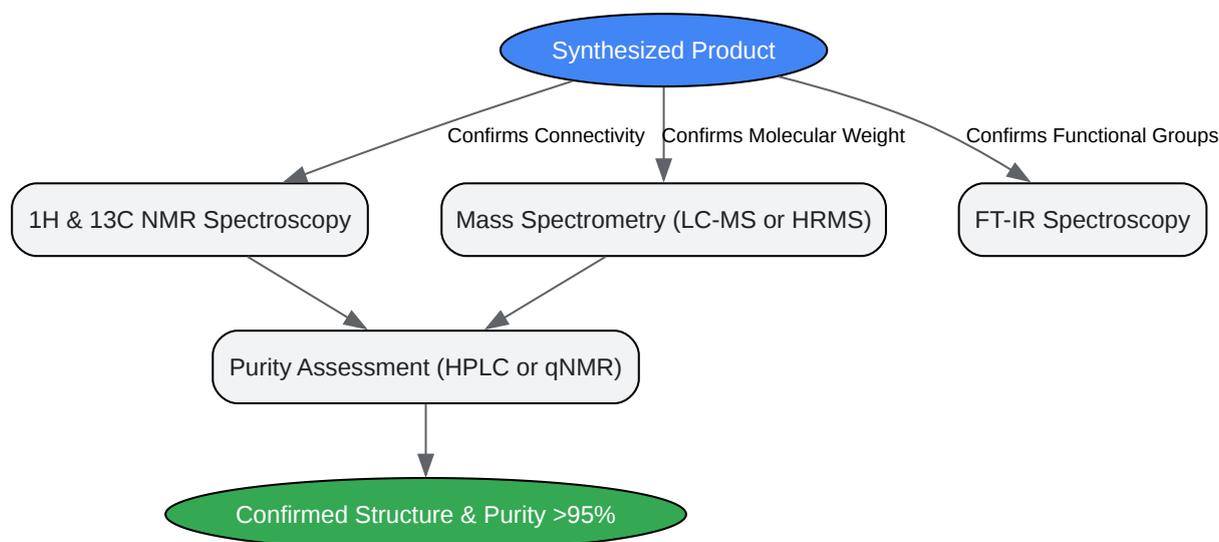
- Rationale: The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. Acid-catalyzed hydrolysis is typically robust and high-yielding for this transformation.
- Procedure:
 - Suspend 4-propyl-2-cyanopyridine (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl).
 - Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the formation of a new solid (the product hydrochloride salt).
 - Cool the reaction mixture to room temperature, then further cool in an ice bath.

- Adjust the pH of the solution to approximately 4-5 by the careful addition of a base (e.g., 5M NaOH). The product will precipitate out of the solution at its isoelectric point.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold diethyl ether.
- Dry the product under vacuum to yield **4-Propylpyridine-2-carboxylic acid**.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Workflow for Structural Verification and Purity Assessment



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Caption: A standard analytical workflow for compound validation.

Predicted Spectral Data

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ ~8.6 ppm (d, 1H): Proton at C6 (adjacent to N and COOH).
 - δ ~7.8 ppm (s, 1H): Proton at C3.
 - δ ~7.4 ppm (d, 1H): Proton at C5.
 - δ ~2.7 ppm (t, 2H): Methylene protons of the propyl group adjacent to the ring.
 - δ ~1.6 ppm (m, 2H): Methylene protons of the propyl group.
 - δ ~0.9 ppm (t, 3H): Methyl protons of the propyl group.
 - δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable).
- ^{13}C NMR (100 MHz, DMSO- d_6):
 - δ ~165 ppm: Carboxylic acid carbon.
 - δ ~150 ppm: C2 and C6 carbons.
 - δ ~148 ppm: C4 carbon.
 - δ ~125 ppm: C3 and C5 carbons.
 - δ ~35 ppm: Propyl CH_2 adjacent to the ring.
 - δ ~22 ppm: Propyl central CH_2 .
 - δ ~14 ppm: Propyl CH_3 .
- Mass Spectrometry (ESI+):
 - Expected m/z for $[\text{M}+\text{H}]^+$: 166.0811
- FT-IR (ATR):

- $\sim 3000\text{-}2500\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid.
- $\sim 1710\text{ cm}^{-1}$ (strong): C=O stretch of the carboxylic acid.
- $\sim 1600, 1570\text{ cm}^{-1}$: C=C and C=N stretching of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

While not a final drug product itself, **4-Propylpyridine-2-carboxylic acid** serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its primary documented utility is in the development of therapeutic agents.

A key example is found in patent literature where it is used as a building block for the synthesis of novel compounds intended for the treatment of diabetes and related metabolic disorders. In this

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